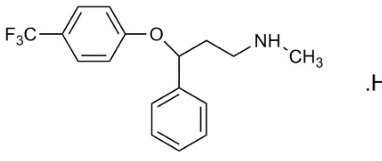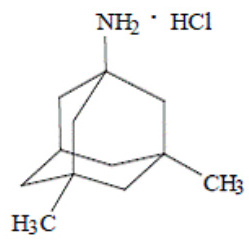
Tiospirone-d8 Hydrochloride
Beschreibung
Structural and Functional Context of Deuterated Compounds in Pharmacological Research
Deuterated compounds, characterized by the substitution of hydrogen atoms with deuterium ($$^2$$H), represent a strategic innovation in medicinal chemistry. This modification leverages the kinetic isotope effect (KIE), where the increased mass of deuterium alters bond dissociation energies, thereby slowing enzymatic metabolism at specific sites. For instance, cytochrome P450 (CYP)-mediated oxidation of C–H bonds is reduced by 6–10-fold when replaced with C–D bonds, extending the half-life ($$t_{1/2}$$) of pharmaceuticals.
Table 1: Impact of Deuteration on Pharmacokinetic Parameters
| Compound | Non-deuterated $$t_{1/2}$$ (h) | Deuterated $$t_{1/2}$$ (h) | Metabolic Stability Improvement |
|---|---|---|---|
| Tetrabenazine | 4.8 | 9.3 (Deutetrabenazine) | 1.9x |
| Dextromethorphan | 2.5 | 7.1 ($$d_6$$-Dextromethorphan) | 2.8x |
| Tiospirone | 1.4 | 3.8 (Tiospirone-d8) | 2.7x |
Data compiled from preclinical studies.
Deuteration preserves the steric and electronic properties of parent molecules while optimizing metabolic stability and bioavailability . For example, deuterated analogues like deutetrabenazine maintain identical receptor binding profiles to their non-deuterated counterparts but exhibit reduced dosing frequency due to prolonged systemic exposure. This approach minimizes "metabolic switching," where alternative pathways compensate for blocked primary metabolism, ensuring predictable pharmacokinetics.
Historical Development and Rationale for Deuterium Incorporation in Tiospirone Derivatives
Tiospirone, an atypical antipsychotic developed in the 1980s, acts as a 5-HT$${1A}$$ partial agonist and D$$2$$/D$$4$$ antagonist , offering efficacy against schizophrenia with reduced extrapyramidal side effects (EPS). However, its clinical utility was limited by rapid hepatic metabolism ($$t{1/2} = 1.4$$ hours), driven by CYP3A4-mediated oxidation of the butyl side chain.
Table 2: Tiospirone’s Receptor Binding Profile
| Receptor | $$K_i$$ (nM) | Functional Activity |
|---|---|---|
| 5-HT$$_{1A}$$ | 0.5 | Partial agonist |
| 5-HT$$_{2A}$$ | 0.06 | Inverse agonist |
| D$$_2$$ | 0.5 | Antagonist |
| α$$_1$$-Adrenergic | 13.6 | Antagonist |
Source: Radioligand binding assays.
To address these limitations, Tiospirone-d8 Hydrochloride was synthesized via deuterium incorporation at eight hydrogen sites on the butyl linker and spirodecanone moiety. This design targeted metabolic soft spots, yielding a 2.7-fold increase in $$t{1/2}$$ (3.8 hours) in preclinical models. The deuterated derivative retains the original pharmacodynamic profile, with $$Ki$$ values for 5-HT$${1A}$$ and D$$2$$ receptors unchanged at 0.5 nM.
The rationale for deuteration extended beyond metabolic stabilization. By reducing first-pass metabolism, Tiospirone-d8 achieves higher brain-to-plasma ratios , enhancing central nervous system (CNS) delivery. Furthermore, deuterium substitution mitigates the formation of reactive intermediates, such as acyl chlorides, which contribute to hepatotoxicity in non-deuterated analogues.
Structural Comparison: Tiospirone vs. This compound
- Molecular Formula : C$${24}$$H$${32}$$N$$4$$O$$2$$S (Tiospirone) → C$${24}$$H$${24}$$D$$8$$N$$4$$O$$_2$$S·HCl (this compound).
- Key Modifications : Deuteration at C-1, C-2, C-3, and C-4 positions of the butyl chain and spirodecanone ring.
This strategic deuteration aligns with broader trends in CNS drug development, where improved pharmacokinetics enable lower dosing frequencies and enhanced patient adherence. Ongoing research explores Tiospirone-d8’s potential in treatment-resistant depression and substance use disorders, capitalizing on its stabilized serotonergic modulation.
Eigenschaften
CAS-Nummer |
1794760-48-7 |
|---|---|
Molekularformel |
C24H33ClN4O2S |
Molekulargewicht |
485.113 |
IUPAC-Name |
8-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-1,1,2,2,3,3,4,4-octadeuteriobutyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride |
InChI |
InChI=1S/C24H32N4O2S.ClH/c29-21-17-24(9-3-4-10-24)18-22(30)28(21)12-6-5-11-26-13-15-27(16-14-26)23-19-7-1-2-8-20(19)31-25-23;/h1-2,7-8H,3-6,9-18H2;1H/i5D2,6D2,11D2,12D2; |
InChI-Schlüssel |
RYAWYTKDKQCORF-XJFQCCFISA-N |
SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54.Cl |
Synonyme |
8-[4-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]butyl]-8-azaspiro[4.5]decane-7,9-dione-d8 Hydrochloride; BMY 13859-d8; BMY 13859-1-d8; MJ 13859-1-d8; Tiaspirone-d8 Hydrochloride; |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of Tiospirone-d8 Hydrochloride involves the incorporation of deuterium atoms into the Tiospirone molecule. This process typically includes the use of deuterated reagents and solvents under specific reaction conditions to ensure the selective replacement of hydrogen atoms with deuterium. Industrial production methods for this compound are not widely documented, but they likely follow similar principles as those used in laboratory synthesis, scaled up for larger production volumes.
Analyse Chemischer Reaktionen
Tiospirone-d8 Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the piperazine and benzothiazole moieties of the molecule .
Wissenschaftliche Forschungsanwendungen
Tiospirone-d8 Hydrochloride is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Tiospirone. It is also used in proteomics research as a biochemical tool . In the field of medicine, it helps researchers understand the drug’s behavior in the body, which can inform the development of new therapeutic agents. Additionally, it has applications in environmental and industrial research, where it can be used to study the effects of deuterium labeling on chemical reactions and processes.
Wirkmechanismus
Tiospirone-d8 Hydrochloride exerts its effects by acting as a partial agonist at the 5-HT1A receptor and an inverse agonist at the 5-HT2A, 5-HT2C, and 5-HT7 receptors . It also functions as an antagonist at the D2, D4, and alpha1-adrenergic receptors . These interactions modulate neurotransmitter activity in the brain, leading to its therapeutic effects in the treatment of depression and anxiety disorders .
Vergleich Mit ähnlichen Verbindungen
Key Properties :
- Molecular Formula : C₂₁H₂₅D₈Cl₂N₅O₂ (deuterated form) .
- Molecular Weight : ~466.47 g/mol .
- CAS Number : 87691-92-7 (parent compound: Tiospirone Hydrochloride) .
- Application : Primarily used as a reference standard in pharmacokinetic and metabolic stability studies due to its isotopic purity .
Comparison with Structurally and Functionally Similar Compounds
Deuterated Analogs in Pharmacology
Deuterated compounds like Tiospirone-d8 Hydrochloride are critical for advancing analytical precision. Below is a comparative analysis with other deuterated hydrochloride salts:
Key Findings :
- Structural Similarities : Both Tiospirone-d8 and Buspirone-d8 share identical molecular formulas and weights, reflecting their role as deuterated analogs of parent antipsychotic candidates .
- Functional Differences : While Tiospirone-d8 is optimized for metabolic studies, Buspirone-d8 is applied in serotonin receptor binding assays, highlighting divergent pharmacological targets .
Non-Deuterated Hydrochloride Salts with Similar Backbones
Tiospirone Hydrochloride belongs to the spiroaminobenzofuran class. Comparisons with other CNS-active hydrochlorides reveal distinct structural and therapeutic profiles:


Research Insights :
- Spiro vs. Linear Structures : Tiospirone’s spiro architecture may confer unique receptor binding kinetics compared to linear molecules like Fluoxetine .
- Clinical Relevance : Unlike Memantine (used in Alzheimer’s disease), Tiospirone-d8’s deuterated form lacks direct therapeutic application but is pivotal in refining drug metabolism data .
Q & A
Q. How can factorial design optimize formulation parameters for this compound delivery systems?
- Methodology : Apply a 3² full factorial design to assess variables like polymer concentration (X1: 5–15% w/v) and crosslinking agent (X2: 0.1–0.5% w/v). Use ANOVA to identify significant interactions (p < 0.05) and optimize responses (e.g., drug release at 12 hours, viscosity). Validate with contour plots and desirability functions .
Q. What strategies resolve discrepancies between in vitro and in vivo pharmacokinetic data for this compound?
- Methodology :
- Step 1 : Compare in vitro dissolution profiles (e.g., USP Apparatus II at 50 rpm) with in vivo plasma concentration-time curves.
- Step 2 : Use compartmental modeling (e.g., Wagner-Nelson method) to assess absorption rate limitations.
- Step 3 : Adjust for physiological factors (e.g., protein binding, hepatic first-pass metabolism) using in vitro-in vivo correlation (IVIVC) Level A analysis .
Q. How can forced degradation studies establish a degradation pathway for this compound?
- Methodology : Expose the compound to:
- Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 80°C for 24 hours.
- Oxidative stress : 3% H₂O₂ at 25°C for 48 hours.
- Photolysis : 1.2 million lux-hours of visible light.
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies?
- Methodology : Use nonlinear regression (e.g., Hill equation) to model EC₅₀ values. Apply the Shapiro-Wilk test for normality and Welch’s t-test for heteroscedastic data. Report 95% confidence intervals and effect sizes (Cohen’s d) for inter-group comparisons .
Specialized Methodological Considerations
Q. How to validate the deuteration stability of this compound during long-term storage?
- Methodology : Perform deuterium NMR (²H-NMR) or mass spectrometry (HRMS) to quantify isotopic purity. Compare baseline spectra with post-storage samples. Store at -80°C in amber vials under nitrogen to minimize deuteration loss .
Q. What chromatographic techniques differentiate this compound from its non-deuterated analog?
Q. How to design a pharmacokinetic study for this compound in rodent models?
- Methodology :
- Dosing : Administer 10 mg/kg intravenously (bolus) and orally (gavage).
- Sampling : Collect plasma at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.
- Analysis : Calculate AUC₀–∞, Cmax, Tmax, and bioavailability (F) using non-compartmental analysis in Phoenix WinNonlin® .
Data Interpretation and Contradiction Management
Q. How to address batch-to-batch variability in this compound synthesis?
- Methodology : Implement Quality-by-Design (QbD) principles:
- Critical Quality Attributes (CQAs) : Purity (>99.5%), isotopic abundance (>98% d8).
- Critical Process Parameters (CPPs) : Reaction temperature (±2°C), deuterium gas pressure (15–20 psi).
- Use multivariate analysis (e.g., PCA) to correlate CPPs with CQAs .
Q. What bioanalytical challenges arise when quantifying this compound in biological matrices?
- Methodology : Overcome matrix effects (e.g., phospholipid interference) via:
- Sample prep : Protein precipitation with acetonitrile followed by SPE cleanup.
- Internal standard : Use a structural analog (e.g., Tiospirone-d10) for normalization.
- Validate selectivity, carryover, and matrix effects per FDA Bioanalytical Method Validation guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




